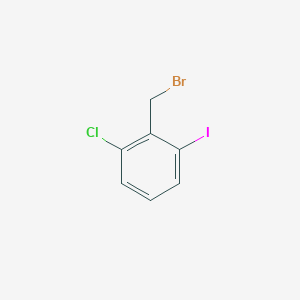
N-(4-(trifluorometil)fenil)-2-((5-(5-clorotiofeno-2-il)-1,3,4-oxadiazol-2-il)tio)acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C15H9ClF3N3O2S2 and its molecular weight is 419.82. The purity is usually 95%.
BenchChem offers high-quality 2-((5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividades antioxidantes
El potencial antioxidante del compuesto ha llamado la atención en el campo de la salud y el bienestar. Los antioxidantes juegan un papel crucial en la neutralización de los radicales libres dañinos, que pueden causar estrés oxidativo y dañar las células. Los investigadores han investigado la capacidad de este compuesto para eliminar los radicales libres y proteger contra el daño oxidativo. Los estudios pueden involucrar ensayos in vitro, modelos animales o ensayos clínicos para evaluar su eficacia como agente antioxidante .
Química medicinal
Como derivado de la calcona, este compuesto se encuentra dentro del ámbito de la química medicinal. Los investigadores exploran sus interacciones con objetivos biológicos, como enzimas, receptores o transportadores. El modelado computacional, el acoplamiento molecular y los experimentos in vitro ayudan a dilucidar su afinidad de unión y sus posibles aplicaciones terapéuticas. Investigar sus efectos en enfermedades específicas (por ejemplo, cáncer, inflamación o trastornos neurodegenerativos) es esencial .
Cristalografía de rayos X
La estructura cristalina del compuesto se ha caracterizado utilizando cristalografía de rayos X. Esta técnica proporciona información valiosa sobre su disposición molecular, longitudes de enlace y ángulos. Los investigadores analizan la red cristalina, las interacciones de empaquetamiento y las fuerzas intermoleculares. Comprender la estructura de estado sólido ayuda a predecir sus propiedades físicas y comportamiento .
Ciencia de los materiales
Los derivados de la calcona, incluido este compuesto, se han explorado por sus propiedades materiales. Los investigadores investigan su potencial como semiconductores orgánicos, materiales luminiscentes o sensores. Al modificar la estructura molecular, buscan mejorar propiedades específicas, como el transporte de carga, la fluorescencia o la estabilidad. Las aplicaciones pueden incluir electrónica orgánica o dispositivos optoelectrónicos .
Agroquímicos
La estructura única del compuesto lo convierte en un candidato para aplicaciones agroquímicas. Los investigadores estudian sus propiedades pesticidas o herbicidas. Al comprender su modo de acción y selectividad, pueden desarrollar alternativas ecológicas a los agroquímicos convencionales. Los bioensayos y los ensayos de campo evalúan su eficacia en el control de plagas o el manejo de malezas .
Farmacocinética y toxicología
Investigar la farmacocinética (absorción, distribución, metabolismo y excreción) y el perfil toxicológico del compuesto es crucial. Los investigadores evalúan su seguridad, posibles efectos secundarios y biodisponibilidad. Los estudios en animales ayudan a determinar los regímenes de dosificación apropiados y evaluar cualquier efecto adverso. Estos datos guían su posible uso como candidato a fármaco .
Propiedades
IUPAC Name |
2-[[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF3N3O2S2/c16-11-6-5-10(26-11)13-21-22-14(24-13)25-7-12(23)20-9-3-1-8(2-4-9)15(17,18)19/h1-6H,7H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KASVWNCEUSWCRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)CSC2=NN=C(O2)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF3N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(3,4-diethoxyphenyl)ethanone](/img/structure/B2506256.png)
![N-{5-[({[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}adamantane-1-carboxamide](/img/structure/B2506259.png)
![2-[(4-Fluorophenyl)methyl]-4,7-dimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2506260.png)
![(E)-3-(3-bromophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2506261.png)
![(E)-3-[3-(4-butoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide](/img/structure/B2506262.png)
![Tert-butyl N-[[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methyl]carbamate](/img/structure/B2506264.png)
![4-methyl-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2506266.png)
![N-(2,4-difluorophenyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2506270.png)
![1-(3-fluorophenyl)-4-[1-(2-hydroxy-3-phenoxypropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2506273.png)

![2-(3-chloro-2-methylphenyl)-4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1(2H)-phthalazinone](/img/structure/B2506275.png)

![1-[4-(pyridin-2-yl)piperazin-1-yl]-2-(thiophen-2-yl)ethan-1-one](/img/structure/B2506277.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-[2,4-dioxo-1-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/new.no-structure.jpg)
